Pyridinium, 1,1'-tetramethylenebis(3-carbamoyl-, dibromide Pyridinium, 1,1'-tetramethylenebis(3-carbamoyl-, dibromide
Brand Name: Vulcanchem
CAS No.: 19293-85-7
VCID: VC21032328
InChI: InChI=1S/C16H18N4O2.2BrH/c17-15(21)13-5-3-9-19(11-13)7-1-2-8-20-10-4-6-14(12-20)16(18)22;;/h3-6,9-12H,1-2,7-8H2,(H2-2,17,18,21,22);2*1H
SMILES: C1=CC(=C[N+](=C1)CCCC[N+]2=CC=CC(=C2)C(=O)N)C(=O)N.[Br-].[Br-]
Molecular Formula: C16H20Br2N4O2
Molecular Weight: 460.2 g/mol

Pyridinium, 1,1'-tetramethylenebis(3-carbamoyl-, dibromide

CAS No.: 19293-85-7

Cat. No.: VC21032328

Molecular Formula: C16H20Br2N4O2

Molecular Weight: 460.2 g/mol

* For research use only. Not for human or veterinary use.

Pyridinium, 1,1'-tetramethylenebis(3-carbamoyl-, dibromide - 19293-85-7

Specification

CAS No. 19293-85-7
Molecular Formula C16H20Br2N4O2
Molecular Weight 460.2 g/mol
IUPAC Name 1-[4-(3-carbamoylpyridin-1-ium-1-yl)butyl]pyridin-1-ium-3-carboxamide;dibromide
Standard InChI InChI=1S/C16H18N4O2.2BrH/c17-15(21)13-5-3-9-19(11-13)7-1-2-8-20-10-4-6-14(12-20)16(18)22;;/h3-6,9-12H,1-2,7-8H2,(H2-2,17,18,21,22);2*1H
Standard InChI Key BBVWQBFYOIYIKU-UHFFFAOYSA-N
SMILES C1=CC(=C[N+](=C1)CCCC[N+]2=CC=CC(=C2)C(=O)N)C(=O)N.[Br-].[Br-]
Canonical SMILES C1=CC(=C[N+](=C1)CCCC[N+]2=CC=CC(=C2)C(=O)N)C(=O)N.[Br-].[Br-]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator